molecular formula C21H15NO2 B14336707 (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone CAS No. 103057-00-7

(4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone

Cat. No.: B14336707
CAS No.: 103057-00-7
M. Wt: 313.3 g/mol
InChI Key: PLPJKDHGWXPYCK-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research has shown that it can interact with specific molecular targets, leading to the inhibition of disease progression.

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt disease pathways and lead to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    2-Phenylindole: Shares the indole core structure but lacks the hydroxyphenyl group.

    4-Hydroxybenzophenone: Contains the hydroxyphenyl group but lacks the indole core.

    Indole-3-carbinol: Another indole derivative with different substituents.

Uniqueness: (4-Hydroxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is unique due to the presence of both the hydroxyphenyl and indole groups in its structure. This combination allows for a broader range of chemical reactions and potential applications compared to similar compounds. Its dual functional groups enable it to interact with multiple molecular targets, enhancing its versatility in scientific research and therapeutic applications.

Properties

CAS No.

103057-00-7

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2-phenyl-1H-indol-3-yl)methanone

InChI

InChI=1S/C21H15NO2/c23-16-12-10-15(11-13-16)21(24)19-17-8-4-5-9-18(17)22-20(19)14-6-2-1-3-7-14/h1-13,22-23H

InChI Key

PLPJKDHGWXPYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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